Product packaging for Frovatriptan(Cat. No.:CAS No. 158747-02-5)

Frovatriptan

カタログ番号: B193164
CAS番号: 158747-02-5
分子量: 243.30 g/mol
InChIキー: XPSQPHWEGNHMSK-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Frovatriptan is a second-generation triptan and a selective serotonin (5-HT) receptor agonist that binds with high affinity to 5-HT 1B and 5-HT 1D receptor subtypes . Its primary research value lies in its application as a reference standard in neurological and pharmacological studies, particularly for investigating the pathophysiology and treatment of migraine headaches . This compound is believed to act through three distinct mechanisms: stimulation of presynaptic 5-HT 1D receptors to inhibit dural vasodilation and inflammation, direct inhibition of trigeminal nuclei cell excitability via 5-HT 1B/1D receptor agonism in the brainstem, and vasoconstriction of meningeal, dural, cerebral, or pial vessels via vascular 5-HT 1B receptor agonism . A key characteristic that makes this compound a subject of research interest is its distinctive pharmacokinetic profile. It has the longest terminal elimination half-life of approximately 26 hours within its class, which is associated with a low rate of headache recurrence in clinical settings and provides a sustained model for studying prolonged therapeutic effects . Furthermore, in vitro studies demonstrate that this compound exhibits higher selectivity for cerebral vasculature compared to other agents in its class, offering a valuable tool for researching cerebrovascular specificity . It is also a compound of interest for studying menstrual migraine, both for acute intervention and short-term prophylaxis . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O B193164 Frovatriptan CAS No. 158747-02-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023080
Record name Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.23e-01 g/L
Record name Frovatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

158747-02-5
Record name Frovatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158747-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frovatriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Frovatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FROVATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FROVATRIPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Pharmacological Characterization of Frovatriptan

Serotonin (B10506) Receptor Binding and Selectivity Profiles

The therapeutic efficacy of frovatriptan is rooted in its specific interactions with various serotonin (5-HT) receptor subtypes.

High Affinity for 5-HT1B and 5-HT1D Receptors

This compound demonstrates a high binding affinity for both 5-HT1B and 5-HT1D receptors. drugbank.comnih.govfda.govnih.govwikipedia.org These receptors are key in the management of migraine, as their activation leads to the constriction of dilated intracranial arteries. drugbank.comfda.govwikipedia.org Radioligand binding assays have quantified this affinity, showing pKi values of 8.6 for 5-HT1B and 8.4 for 5-HT1D receptors. portico.orgptgcn.com This high affinity underscores the compound's targeted action. nih.gov In comparison to sumatriptan (B127528), this compound exhibits a four-fold higher binding affinity for the human 5-HT1B receptor, while their affinities for the 5-HT1D receptor are comparable. nih.gov

Potency and Full Agonism at 5-HT1B Receptors

This compound acts as a potent, full agonist at human recombinant 5-HT1B and 5-HT1D receptors. hres.canih.govendodocuments.com This means it not only binds to these receptors but also activates them to their maximum potential, mimicking the effect of the natural ligand, serotonin. portico.org In vitro studies have established this compound as the most potent 5-HT1B agonist with a pEC50 of 8.2, compared to sumatriptan's pEC50 of 7.0. nih.gov This potent agonism is central to its therapeutic effect in constricting cranial blood vessels. portico.org

Moderate Affinity and Agonism at 5-HT7 Receptors

Unlike some other triptans, this compound displays moderate affinity and acts as a full agonist at 5-HT7 receptors. hres.canih.govendodocuments.com The pKi value for its affinity at the 5-HT7 receptor is reported as 6.7. portico.orgptgcn.com While sumatriptan and zolmitriptan (B1197) are low-potency partial agonists at this receptor, and rizatriptan (B1679398) has no detectable activity, this compound's full agonism at 5-HT7 receptors may contribute to its distinct pharmacological properties. portico.org The activation of 5-HT7 receptors has been associated with coronary artery relaxation in some animal models. medchemexpress.cn

Affinity for Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1F)

This compound exhibits moderate affinity for 5-HT1A and 5-HT1F receptors. portico.orgnih.gov The pKi values for these receptors are 7.3 and 7.0, respectively. portico.org Its affinity for these subtypes is more than tenfold lower than its affinity for the 5-HT1B and 5-HT1D receptors, indicating a high degree of selectivity. medchemexpress.commedchemexpress.eu The desmethyl metabolite of this compound also shows some affinity for 5-HT1A and 5-HT1F receptors. hres.ca

Absence of Significant Activity at GABAA and Benzodiazepine (B76468) Binding Sites

An important aspect of this compound's selectivity is its lack of significant affinity for GABAA and benzodiazepine binding sites. drugbank.comfda.govwikipedia.orghres.ca This means that this compound does not directly modulate the GABAergic system, which is the primary target for benzodiazepines and other sedative-hypnotic drugs. drugbank.comfda.govwikipedia.orghres.cawikipedia.orgbenzoinfo.com This lack of interaction contributes to a more focused mechanism of action, avoiding the broader central nervous system effects associated with GABAergic agents. drugbank.comfda.govwikipedia.orghres.ca

Molecular Mechanisms of Action

The therapeutic effects of this compound in migraine are attributed to a combination of molecular actions. drugbank.com As a potent agonist of 5-HT1B and 5-HT1D receptors, its primary mechanism involves the constriction of cranial blood vessels. nih.gov This vasoconstriction counteracts the excessive dilation of extracerebral, intracranial arteries that is a hallmark of a migraine attack. drugbank.comfda.govwikipedia.org

Furthermore, activation of 5-HT1D receptors located on presynaptic trigeminal nerve endings is thought to inhibit the release of pro-inflammatory neuropeptides. nih.gov This action helps to reduce neurogenic inflammation, another key component in the pathophysiology of migraine. By targeting both vascular and neuronal pathways, this compound effectively addresses multiple facets of a migraine attack.

Interactive Data Table: this compound Receptor Binding Affinities (pKi)

Receptor SubtypepKi Value
5-HT1B8.6 portico.orgptgcn.com
5-HT1D8.4 portico.orgptgcn.com
5-HT1A7.3 portico.org
5-HT1F7.0 portico.org
5-HT76.7 portico.orgptgcn.com

Interactive Data Table: this compound Agonist Potency (pEC50)

Receptor SubtypepEC50 ValueAgonist Activity
5-HT1B8.2 nih.govFull Agonist hres.canih.govendodocuments.com
5-HT1DNot specifiedFull Agonist hres.canih.govendodocuments.com
5-HT76.2 nih.govFull Agonist hres.canih.govendodocuments.com

Agonistic Effects on Extracerebral and Intracranial Arteries

This compound's primary mechanism of action involves its role as a selective serotonin (5-HT) receptor agonist, with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes. hres.cafda.govdrugbank.com It is believed that this compound's therapeutic effect in migraine is due to its action on extracerebral and intracranial arteries, where it inhibits the excessive dilation of these vessels that occurs during a migraine attack. hres.cafda.govdrugbank.comendodocuments.com

Pharmacological studies have demonstrated that this compound is a potent vasoconstrictor of cerebral arteries. endodocuments.comcbg-meb.nl In vivo studies in animal models, such as cats and dogs, have shown that intravenous administration of this compound leads to selective constriction of the carotid vascular bed. fda.govendodocuments.com This vasoconstrictor activity is a key component of its antimigraine effect. drugbank.com

The agonistic activity of this compound at 5-HT1B and 5-HT1D receptors results in the constriction of cranial vessels, which helps to alleviate the pain associated with migraine. medscape.com Research indicates that this compound has one of the highest potencies for the 5-HT1B receptor among second-generation triptans. drugbank.comnih.gov In vitro studies using human isolated cerebral arteries have confirmed that this compound produces vasoconstriction at clinically relevant concentrations. cbg-meb.nl

The following table summarizes the receptor binding affinity of this compound:

Receptor SubtypeAffinityAction
5-HT1BHighPotent Full Agonist
5-HT1DHighPotent Full Agonist
5-HT1AModerateN/A
5-HT1FModerateModerately Potent Partial Agonist
5-HT7ModerateModerately Potent Full Agonist

Vasoconstrictive Properties on Specific Vascular Beds

Cerebral Vasculature Selectivity

A significant characteristic of this compound is its functional selectivity for the cerebral vasculature over other vascular beds, particularly the coronary arteries. endodocuments.comnih.gov In vitro studies have demonstrated that this compound has a lower threshold for causing constriction in cerebral arteries compared to coronary arteries. nih.gov This selectivity is considered a favorable pharmacological feature, potentially reducing the risk of cardiovascular side effects. nih.govnih.gov

In anesthetized dogs, this compound produced selective constriction of the carotid vascular bed without affecting coronary resistance. fda.gov This cerebroselective action is attributed to its potent agonism at 5-HT1B receptors, which are predominantly located on cranial blood vessels. researchgate.net The vasoconstrictive effect of this compound on the dilated intracranial and extracerebral arteries is a key element in its efficacy for treating migraine. fda.govdrugbank.comresearchgate.net

Coronary Vascular Effects and Functional Selectivity

While this compound does exhibit some activity on coronary arteries, it is significantly less pronounced compared to its effects on cerebral vessels. endodocuments.comnih.gov In studies with human isolated coronary arteries, this compound acts as a potent but low-efficacy vasoconstrictor. endodocuments.com This suggests that it is a partial agonist in this vascular bed, contributing to its functional selectivity for cerebral arteries. endodocuments.com

In conscious dogs, both this compound and sumatriptan induced a transient increase in the external diameter of the coronary artery, followed by a prolonged, dose-dependent decrease. nih.gov However, this compound was found to be approximately 5.7 times more potent than sumatriptan in constricting large coronary arteries. nih.gov Despite this, preclinical studies have indicated that at concentrations that cause cerebral vasoconstriction, this compound has little to no effect on coronary artery diameter. oup.com In anesthetized dogs, this compound did not impact cardiac function or blood pressure and had no effect on coronary blood flow after a temporary occlusion, in contrast to sumatriptan which caused a significant and prolonged decrease. nih.gov

The table below presents a comparison of the vasoconstrictive effects of this compound on cerebral versus coronary arteries from in vitro studies.

Vascular BedThis compound EffectComparative Potency (vs. Sumatriptan)
Human Basilar ArteryPotent Contraction8.5-fold more potent nih.gov
Human Coronary ArteryLow Efficacy Contraction (Partial Agonist)2.9–6.5-fold more potent nih.gov
Meningeal, Dural, and Pial Vessel Responses

This compound's therapeutic action is also linked to its effects on the meningeal, dural, and pial vessels, which are part of the trigeminovascular system. drugbank.comnih.gov Triptans, including this compound, are believed to induce vasoconstriction of these vessels through their agonistic action on vascular 5-HT1B receptors. drugbank.comnih.goviarc.fr This vasoconstriction helps to counteract the vasodilation that contributes to migraine pain.

The activation of 5-HT1B receptors on meningeal vessels by triptans leads to their constriction. rxrama.com In vitro studies have shown that triptans, including this compound, are more potent in contracting the human middle meningeal artery compared to the coronary artery. researchgate.net This targeted vasoconstriction within the cranial vasculature is a crucial component of their antimigraine mechanism. medscape.com

Modulation of Trigeminal System Pathways

Direct Inhibition of Trigeminal Nuclei Cell Excitability

Beyond its vasoconstrictive effects, this compound also modulates the trigeminal system pathways. drugbank.com It is proposed that triptans can directly inhibit the excitability of cells in the trigeminal nuclei, specifically the trigeminal nucleus caudalis, through agonism at 5-HT1B/1D receptors in the brainstem. drugbank.comiarc.fr This central neuronal inhibition is another key aspect of its antimigraine action. nih.gov

The trigeminal nucleus caudalis is a critical site for the processing of nociceptive information from the cranial region. researchgate.netmdpi.com By inhibiting the activity of neurons in this nucleus, this compound can reduce the transmission of pain signals to higher brain centers. medscape.comrxrama.com This central mechanism, combined with its peripheral vasoconstrictive effects, provides a comprehensive approach to alleviating migraine symptoms.

Inhibition of Pro-Inflammatory Neuropeptide Release

This compound's therapeutic action is significantly attributed to its ability to inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings. ontosight.aiwikidoc.orgdrugs.com This mechanism is a cornerstone of its efficacy in mitigating migraine attacks. The activation of the trigeminal ganglion during a migraine leads to the release of several vasoactive neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P. nih.govumk.pl These neuropeptides are pivotal in the inflammatory cascade associated with migraines, causing vasodilation of cranial blood vessels and promoting neurogenic inflammation. nih.govumk.plcambridge.org

This compound, by acting as an agonist at presynaptic 5-HT1D receptors located on these trigeminal nerve terminals, effectively blocks the release of these inflammatory mediators. nih.govnih.govtouchneurology.com This inhibition of neuropeptide release helps to counteract the vasodilation and subsequent plasma protein extravasation that contribute to the pain and other symptoms of a migraine headache. nih.govdrugs.com The ability of this compound to modulate the release of CGRP, a key player in migraine pathophysiology, underscores its targeted mechanism of action in the acute treatment of migraine. umk.plpatsnap.com

Reduced Transmission in Trigeminal Pain Pathways

In addition to its effects on neuropeptide release, this compound contributes to the alleviation of migraine pain by reducing the transmission of nociceptive signals within the trigeminal pain pathways. nih.govdrugs.com The trigeminal sensory system is the primary conduit for craniofacial pain, relaying sensory information from the meninges and cranial blood vessels to the trigeminal nucleus caudalis in the brainstem and subsequently to higher brain centers where pain is perceived. cambridge.orgmdpi.com

During a migraine, there is an increase in the firing rate of neurons within this pathway. This compound's agonist activity at 5-HT1B/1D receptors on both peripheral and central terminals of trigeminal neurons is thought to dampen this neuronal activity. cambridge.orgnih.gov By inhibiting the transmission of pain signals at the level of the trigeminal nucleus caudalis, this compound effectively reduces the perception of headache pain. nih.govfrontiersin.org This central mechanism complements its peripheral actions on blood vessels and neuropeptide release, providing a multi-faceted approach to migraine relief.

Comparative Preclinical Pharmacological Profiles with Other Triptans

This compound exhibits a distinct preclinical pharmacological profile when compared to other triptans, which contributes to its unique clinical characteristics. nih.govnih.gov These differences are primarily observed in its receptor binding affinities, functional potencies, and selectivity for cerebral versus coronary vasculature.

Receptor Binding and Potency:

In vitro studies have demonstrated that this compound possesses a high affinity for both human 5-HT1B and 5-HT1D receptors. nih.gov Notably, it has a higher binding affinity for the human 5-HT1B receptor, approximately four-fold greater than that of sumatriptan, while showing comparable affinity for the 5-HT1D receptor. nih.gov Furthermore, this compound is recognized as one of the most potent agonists at the 5-HT1B receptor among the triptan class. nih.govnih.govresearchgate.net This high potency at the 5-HT1B receptor, which is predominantly located on the smooth muscle of cranial blood vessels, is a key determinant of its vasoconstrictive effects. touchneurology.com

Unlike many other triptans, this compound also displays a moderate affinity and is a partial agonist at the 5-HT7 receptor. nih.govnih.govportico.org In contrast, sumatriptan and zolmitriptan are weak partial agonists, and rizatriptan shows no significant activity at this receptor subtype. portico.org

Cerebral Vasculature Selectivity:

A significant distinguishing feature of this compound in preclinical models is its apparent selectivity for the cerebral vasculature over the coronary arteries. nih.govoup.comtandfonline.com In vitro studies have shown that at concentrations that produce constriction of cerebral arteries, this compound has minimal effect on the diameter of coronary arteries. oup.com This contrasts with sumatriptan, which at similar effective concentrations, causes a comparable degree of constriction in both cerebral and coronary arteries. oup.com In vivo studies in anesthetized dogs further support this, showing that this compound selectively increases carotid vascular resistance with little to no effect on coronary resistance at therapeutic doses. portico.orgfda.gov

Comparative Pharmacokinetic Profile:

While this section focuses on pharmacology, it is important to note that this compound's unique pharmacokinetic profile, particularly its long terminal half-life of approximately 26 hours, significantly differentiates it from other triptans which typically have half-lives ranging from 3 to 6 hours. nih.govnih.govnih.govmigraine.ie This prolonged duration of action is a direct consequence of its chemical structure and metabolic pathway.

Interactive Data Tables:

Table 1: Comparative Receptor Binding Affinity (pKi) of Triptans

Compound 5-HT1B 5-HT1D 5-HT1A 5-HT1F 5-HT7
This compound 8.6 8.4 7.3 7.0 6.7
Sumatriptan ~4-fold lower than this compound Comparable to this compound Moderate Affinity Moderate Affinity Low Affinity (Partial Agonist)
Zolmitriptan High Affinity High Affinity - - Low Potency (Partial Agonist)
Rizatriptan High Affinity High Affinity - - No Detectable Activity

Data compiled from multiple sources. nih.govportico.org pKi is the negative logarithm of the equilibrium dissociation constant (Ki).

Table 2: Comparative Functional Potency (pEC50) at 5-HT Receptors

Compound 5-HT1B Agonism 5-HT7 Agonism
This compound 8.2 (Full Agonist) 6.2 (Partial Agonist)
Sumatriptan 7.0 (Full Agonist) <5.3 (Partial Agonist)
Naratriptan - <5.3 (Partial Agonist)

Data represents the -log10 of the concentration causing 50% maximal stimulation. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Almotriptan (B1666892)
Calcitonin Gene-Related Peptide (CGRP)
Dexketoprofen
Eletriptan
This compound
Naratriptan
Rizatriptan
Serotonin
Substance P
Sumatriptan

Metabolic Pathways and Biotransformation Research

Primary Enzyme Systems Involved in Frovatriptan Metabolism

The metabolic breakdown of this compound is primarily facilitated by specific enzyme systems, with Cytochrome P450 1A2 playing a principal role.

Role of Cytochrome P450 1A2 (CYP1A2)

In vitro studies have consistently identified Cytochrome P450 1A2 (CYP1A2) as the main enzyme responsible for the metabolism of this compound. drugbank.comhres.catevauk.comcbg-meb.nl This enzyme is involved in the transformation of this compound into several metabolites. drugbank.comhres.cacbg-meb.nl Research indicates that while this compound is a substrate for CYP1A2, it does not inhibit or induce this isoenzyme in vitro. tevauk.comcbg-meb.nl The activity of CYP1A2 can be influenced by certain substances. For instance, fluvoxamine, a potent inhibitor of CYP1A2, has been shown to increase blood levels of this compound. cbg-meb.nl Conversely, tobacco smoking, which can induce CYP1A2 activity, may lead to slight decreases in this compound's plasma concentrations. nih.gov

Investigations into Monoamine Oxidase (MAO) Activity and Substrate Status

Investigations into the role of monoamine oxidase (MAO) in this compound metabolism have revealed that this compound is not a substrate for MAO enzymes. tevauk.comcbg-meb.nl Furthermore, in vitro studies have demonstrated that this compound is not an inhibitor of human MAO enzymes. hres.cafda.gov At very high concentrations, this compound exhibits only weak inhibitory effects on MAO. nih.gov Co-administration of this compound with moclobemide, a known MAO-A inhibitor, did not result in any significant changes to the pharmacokinetics of this compound. nih.gov

Identification and Characterization of this compound Metabolites

The biotransformation of this compound results in the formation of several metabolites, which have been identified and characterized through various analytical methods. Following oral administration of radiolabelled this compound, approximately 32% of the dose is recovered in the urine and 62% in the feces. tevauk.comcbg-meb.nl

The primary metabolites identified in urine include:

Unchanged this compound

Hydroxylated this compound drugbank.comhres.cacbg-meb.nl

N-acetyl desmethyl this compound drugbank.comhres.cacbg-meb.nl

Hydroxylated N-acetyl desmethyl this compound drugbank.comhres.cacbg-meb.nl

Desmethyl this compound drugbank.comhres.cacbg-meb.nl

Hydroxylated this compound Metabolites

Hydroxylation is a key metabolic pathway for this compound, leading to the formation of hydroxylated this compound. drugbank.comhres.cacbg-meb.nl This metabolite is one of the several compounds excreted in the urine after the administration of this compound. drugbank.comhres.cacbg-meb.nl The specific activity of hydroxylated this compound has not been extensively detailed in the available research.

N-Acetyl Desmethyl this compound and its Hydroxylated Derivatives

Another significant metabolite is N-acetyl desmethyl this compound, which is also found in the urine along with its hydroxylated form, hydroxylated N-acetyl desmethyl this compound. drugbank.comhres.cacbg-meb.nl Studies have shown that the N-acetyl desmethyl metabolite has no significant affinity for 5-HT receptors, suggesting it is pharmacologically inactive at these sites. drugbank.comhres.catevauk.comcbg-meb.nl

Desmethyl this compound: Receptor Binding Characteristics

Desmethyl this compound is another identified metabolite of this compound. drugbank.comhres.cacbg-meb.nl In terms of its pharmacological activity, desmethyl this compound has been found to have a lower affinity for 5-HT1B/1D receptors compared to the parent compound, this compound. drugbank.comhres.ca One study quantified this, stating that desmethyl this compound had an approximately 3-fold lower affinity for 5-HT1 receptors than this compound. tevauk.comcbg-meb.nl

This compound Metabolites and Receptor Affinity

MetaboliteReceptor Affinity Compared to this compound
Desmethyl this compoundLower affinity for 5-HT1B/1D receptors. drugbank.comhres.ca Approximately 3-fold lower affinity at 5-HT1 receptors. tevauk.comcbg-meb.nl
N-Acetyl Desmethyl this compoundNo significant affinity for 5-HT receptors. drugbank.comhres.catevauk.comcbg-meb.nl
Other MetabolitesActivity unknown. drugbank.comhres.catevauk.com

Receptor Binding Profiles of Other Identified Metabolites

Research findings indicate that the metabolites of this compound generally exhibit significantly lower affinity for these receptors compared to the parent compound. fda.govdrugbank.comhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com

Desmethyl this compound: This metabolite shows a lower affinity for 5-HT1B/1D receptors in comparison to this compound. fda.govdrugbank.comhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com One study specified that desmethyl this compound had approximately a 3-fold lower affinity at 5-HT1 receptors than the parent drug. tevauk.comcbg-meb.nl Another source indicates the desmethyl metabolite exhibits affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, and 5-HT7 binding sites with pKi values approximately 0.5 units lower than those for this compound. endodocuments.com

N-acetyl desmethyl this compound: This particular metabolite is characterized by having no significant or negligible affinity for 5-HT receptors. fda.govdrugbank.comhres.catevauk.comcbg-meb.nldrugs.comendodocuments.com

Other Metabolites: The specific activities and receptor binding profiles of other metabolites, such as hydroxylated this compound and hydroxylated N-acetyl desmethyl this compound, are not extensively detailed and are often cited as unknown. fda.govdrugbank.comhres.catevauk.comcbg-meb.nldrugs.com

Table 1: Receptor Affinity of this compound Metabolites

Metabolite Receptor Affinity Compared to this compound
Desmethyl this compound Lower affinity for 5-HT1B/1D receptors. fda.govdrugbank.comhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com Approximately 3-fold lower affinity at 5-HT1 receptors. tevauk.comcbg-meb.nl
N-acetyl desmethyl this compound No significant affinity for 5-HT receptors. fda.govdrugbank.comhres.catevauk.comcbg-meb.nldrugs.comendodocuments.com
Other Metabolites Activity largely unknown. fda.govdrugbank.comhres.catevauk.comcbg-meb.nldrugs.com

Enzyme Inhibition and Induction Potentials of this compound

The potential of this compound to inhibit or induce major drug-metabolizing enzymes has been a key area of investigation to predict its drug-drug interaction profile. In vitro studies have provided significant insights into these potentials.

This compound is primarily metabolized by the cytochrome P450 isoenzyme CYP1A2. drugbank.comhres.catevauk.comnih.govnih.govnih.govdovepress.com Despite being a substrate for this enzyme, this compound itself does not appear to be a significant inhibitor or inducer of major CYP450 enzymes. fda.govwikidoc.orghres.catevauk.comhres.canih.govnih.gov

Enzyme Inhibition: In vitro studies have demonstrated that this compound is not an inhibitor of human monoamine oxidase (MAO) enzymes. fda.govwikidoc.orghres.catevauk.comhres.ca Furthermore, at concentrations up to 250 to 500 times higher than those observed in humans at a clinical dose, this compound does not inhibit the major cytochrome P450 isoenzymes, including 1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. fda.govwikidoc.orghres.cahres.ca This suggests a low likelihood of this compound altering the metabolism of co-administered drugs that are substrates for these enzymes. fda.govwikidoc.orghres.cahres.canih.gov

Table 2: Enzyme Interaction Profile of this compound

Enzyme System Interaction Potential Research Finding
Cytochrome P450 (CYP) Isoenzymes
CYP1A2 No Inhibition/Induction This compound is a substrate but does not inhibit or induce this primary metabolizing enzyme. drugbank.comhres.catevauk.comnih.govnih.govnih.govdovepress.com
CYP2C9, 2C19, 2D6, 2E1, 3A4 No Inhibition Not an inhibitor at concentrations significantly higher than therapeutic levels. fda.govwikidoc.orghres.cahres.ca
Monoamine Oxidase (MAO) No Inhibition Not an inhibitor of human MAO enzymes. fda.govwikidoc.orghres.catevauk.comhres.ca this compound is also not a substrate for MAO. tevauk.comcbg-meb.nlnih.gov

Excretion Pathways and Metabolite Recovery

Following administration, this compound and its metabolites are eliminated from the body through both renal and fecal pathways. Studies involving radiolabeled this compound have been instrumental in quantifying the recovery of the drug and its biotransformation products.

After a single oral administration of radiolabeled this compound, the majority of the dose is recovered in the feces. fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com

Fecal Excretion: Approximately 62% of the administered dose is recovered in the feces. fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com

Urinary Excretion: Around 32% of the dose is recovered in the urine. fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com Some sources state that less than 10% of an oral dose is excreted in the urine as unchanged this compound. fda.govhres.ca

The radiolabeled compounds excreted in the urine consist of a mixture of unchanged this compound and several metabolites. fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com The identified urinary components include:

Unchanged this compound

Hydroxylated this compound

N-acetyl desmethyl this compound

Hydroxylated N-acetyl desmethyl this compound

Desmethyl this compound

Several other minor metabolites

Renal clearance plays a significant role in the total clearance of this compound. After an intravenous dose, renal clearance accounted for about 40% (82 mL/min) of total clearance in males and 45% (60 mL/min) in females. fda.govwikidoc.orghres.cadrugs.com Another source reported renal clearance accounted for 38% (82 mL/min) and 49% (65 mL/min) of total clearance in males and females, respectively. tevauk.com Both the liver and the kidneys contribute to the clearance of this compound, with each organ having enough capacity to compensate for some impairment in the other. nih.gov

Table 3: this compound Excretion and Metabolite Recovery

Excretion Pathway Percentage of Dose Recovered Recovered Compounds in Urine
Fecal 62% fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com Not specified
Urinary 32% fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com Unchanged this compound, hydroxylated this compound, N-acetyl desmethyl this compound, hydroxylated N-acetyl desmethyl this compound, desmethyl this compound, and other minor metabolites. fda.govhres.cawikidoc.orghres.catevauk.comhres.cacbg-meb.nldrugs.com

Synthetic Chemistry and Process Optimization

Chemoenzymatic Asymmetric Synthesis Routes for (R)-Frovatriptan

Chemoenzymatic methods offer an elegant and environmentally conscious approach to synthesizing enantiomerically pure (R)-Frovatriptan. researchgate.netcsic.es These routes leverage the high selectivity of biocatalysts to produce chiral intermediates, which are then converted to the final product through chemical steps. researchgate.net

Biocatalyst Utilization (Lipases, Oxidoreductases) for Enantiopure Intermediates

Lipases and oxidoreductases have proven to be highly effective biocatalysts for generating the chiral building blocks necessary for (R)-Frovatriptan synthesis. researchgate.netcsic.es These enzymes operate under mild conditions and exhibit remarkable stereocontrol. researchgate.net

Lipases: Candida antarctica lipase (B570770) type B (CAL-B) is a prominent biocatalyst used in the kinetic resolution of racemic intermediates. researchgate.netuniovi.es It selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, CAL-B efficiently catalyzes the acylation of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol, yielding the (R)-acetate and the desired (S)-alcohol with high enantiomeric excess. researchgate.netuniovi.es

Oxidoreductases: Alcohol dehydrogenases (ADHs), particularly from Rhodococcus ruber (ADH-A), provide an alternative and efficient route to the same enantiopure alcohol. uniovi.esmdpi.com ADH-A mediates the bioreduction of the corresponding ketone, 4,9-dihydro-1H-carbazol-3(2H)-one, to produce the (S)-alcohol. researchgate.net This ketoreductase-catalyzed reduction is a key step in a multistep chemoenzymatic sequence leading to (R)-Frovatriptan. mdpi.comresearchgate.net

BiocatalystSubstrateProductKey Feature
Candida antarctica lipase type B (CAL-B)(±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol(S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrileEnantioselective acylation
Alcohol dehydrogenase A (ADH-A) from Rhodococcus ruber4,9-dihydro-1H-carbazol-3(2H)-one(S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrileStereospecific ketone reduction

Preparation of Chiral Building Blocks (e.g., (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile)

The pivotal chiral intermediate in the chemoenzymatic synthesis of (R)-Frovatriptan is (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile. researchgate.netcsic.esmolaid.com This building block can be efficiently prepared using the aforementioned biocatalytic methods. researchgate.net

The synthesis begins with the Fischer indolization of 4-hydroxycyclohexanone (B83380) with 4-hydrazinobenzonitrile hydrochloride, which forms the racemic alcohol (±)-3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. researchgate.net From this racemic mixture, two primary enzymatic routes diverge to obtain the (S)-enantiomer:

Lipase-Catalyzed Resolution: Treatment of the racemic alcohol with CAL-B and an acyl donor (like vinyl acetate) results in the selective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. researchgate.netuniovi.es

Oxidoreductase-Catalyzed Reduction: Alternatively, the corresponding ketone, 4,9-dihydro-1H-carbazol-3(2H)-one, can be asymmetrically reduced using ADH-A to yield the (S)-alcohol directly. researchgate.netmdpi.com

Once the enantiopure (S)-alcohol is obtained, a key inversion of the chiral center is performed, followed by amine functionalization and nitrile hydrolysis to produce (R)-Frovatriptan. researchgate.netcsic.es

Classical and Modern Synthetic Methodologies

Traditional chemical synthesis approaches have also been extensively developed for the production of frovatriptan. These methods often involve the formation of the core tetrahydrocarbazole ring system followed by functional group manipulations and resolution of the racemic product.

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis is a cornerstone reaction in the preparation of the this compound scaffold. google.comgoogle.comquimicaorganica.orgacs.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, derived from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. quimicaorganica.orgacs.org

Several variations of the Fischer indole synthesis have been employed for this compound:

One approach involves the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone in acetic acid. google.comgoogle.com

Another method utilizes the reaction of 4-cyanophenylhydrazine with 4-methylamino-cyclohexanone(2,2'-dimethyltrimethylene)ketal hydrochloride. google.comgoogle.com

A further modification employs the reaction of 4-hydrazino-benzamide hydrochloride with 4-phthalimido-cyclohexanone. google.com

The choice of reactants and conditions, such as the use of different acid catalysts like zinc chloride, boron trifluoride, or polyphosphoric acid, can influence the yield and purity of the resulting indole derivative. google.comquimicaorganica.org

Phenylhydrazine DerivativeKetone DerivativeCatalyst/SolventResulting Intermediate
4-cyanophenylhydrazine hydrochloride4-benzyloxy-cyclohexanoneAcetic acid3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole
4-cyanophenylhydrazine4-methylamino-cyclohexanone(2,2'-dimethyltrimethylene)ketal hydrochlorideNot specified3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole
4-hydrazino-benzamide hydrochloride4-phthalimido-cyclohexanoneAcetic acid6-carboxamido-3-phthalimido-1,2,3,4-tetrahydrocarbazole

Strategies for Racemic this compound Free Base Isolation

Following the synthesis of the racemic this compound, the isolation of the free base is a crucial step before enantiomeric resolution. A significant improvement over chromatographic methods, which are often time-consuming, is the isolation of racemic this compound free base as a solid through crystallization. google.com This is achieved by treating the crude racemic this compound free base residue with a suitable organic solvent. google.com

A variety of organic solvents can be used for this crystallization process, including:

Ketones: Acetone, methyl isobutyl ketone, methylethyl ketone

Ethers: Tetrahydrofuran, methyl t-butyl ether, isopropyl ether

Esters: Methyl acetate (B1210297), ethyl acetate, n-butyl acetate, t-butyl acetate, isobutyl acetate

Hydrocarbons: n-hexane, n-heptane, cyclohexane (B81311)

This simple precipitation method provides the racemic this compound free base as a solid with improved yield and purity, making it more suitable for large-scale production. google.com

Enantiomeric Resolution Techniques

Since the therapeutic activity of this compound resides in the (R)-enantiomer, the resolution of the racemic mixture is a critical step in its manufacturing. casetext.com Several techniques have been developed for this purpose.

One common method is diastereomeric salt formation . This involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. google.com Examples of resolving agents used for this compound include:

L-pyroglutamic acid google.comgoogle.com

(1S)-(+)-10-camphorsulfonic acid google.com

2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA) google.com

However, these methods can sometimes be inefficient, requiring multiple recrystallizations and resulting in low yields. google.com

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . tsijournals.comtsijournals.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For this compound, protein-based columns, such as those with Cellobiohydrolase (CBH), have been shown to be effective. tsijournals.comtsijournals.com The separation is typically achieved using an isocratic mobile phase consisting of a buffer and an organic modifier like methanol (B129727). tsijournals.comtsijournals.com The resolution between the enantiomers can be optimized by adjusting the composition of the mobile phase. tsijournals.com Amylose-based chiral stationary phases have also been successfully used for the enantiomeric separation of this compound. nih.gov Furthermore, this compound itself has been investigated as a chiral selector for the resolution of other racemic compounds. jrespharm.comresearchgate.net

Resolution TechniqueChiral Agent/Stationary PhaseKey Features
Diastereomeric Salt FormationL-pyroglutamic acid, (1S)-(+)-10-camphorsulfonic acid, DIKGASeparation based on differential solubility of diastereomeric salts.
Chiral HPLCCellobiohydrolase (CBH) column, Amylose-based CSPDirect separation of enantiomers based on differential interaction with the chiral stationary phase.

Diastereomeric Salt Formation and Crystallization (e.g., using L-pyroglutamic acid)

The classical approach to resolving racemic mixtures involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

In the synthesis of this compound, a common precursor is the racemic intermediate (±)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. One of the established methods for its resolution is the formation of a diastereomeric salt using an optically active acid. L-pyroglutamic acid, also known as (S)-2-pyrrolidone-5-carboxylic acid, has been utilized for this purpose. google.comgoogle.com The process involves reacting the racemic base with L-pyroglutamic acid to form two diastereomeric salts. Due to differences in solubility, the desired diastereomeric salt containing the (R)-enantiomer can be selectively crystallized and isolated from the solution. google.com

However, processes described in the literature highlight certain challenges. For instance, the subsequent conversion of the isolated R-(+)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole L-pyroglutamic acid salt to this compound using a boron-trifluoride-acetic acid complex was found to generate an indole carboxylic acid by-product, leading to very low yields and rendering the process unsuitable for large-scale production. google.comresearchgate.net

To address the limitations of early resolving agents, other optically active acids have been investigated. These include:

(1S)-(+)-10-camphorsulphonic acid google.com

2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA) google.comgoogle.com

D-tartaric acid google.com

L-mandelic acid google.com

di-p-toluoyl-(D)-(+)-tartaric acid google.com

An innovative approach involved using D-pyroglutamic acid, the "wrong" enantiomer of the resolving agent. google.com It was discovered that D-pyroglutamic acid could be used to selectively crystallize and remove the salt of the undesired S-(-) isomer from the racemic mixture. The desired R(+) enantiomer remains in the filtrate, which can then be isolated. google.com This method represents a significant process improvement by efficiently removing the unwanted enantiomer.

Chiral Resolving AgentIntermediate ResolvedKey Finding/ObservationReference
L-pyroglutamic acid(±)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazoleForms diastereomeric salt to isolate the desired (R)-enantiomer. google.com google.com
D-pyroglutamic acid(±)-6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazoleSelectively crystallizes and removes the undesired S-(-) isomer. google.com google.com
(1S)-(+)-10-camphorsulphonic acidRacemic this compound intermediateRequires numerous recrystallizations (up to 10), resulting in very low yield and unsuitability for scale-up. google.com google.com
di-p-toluoyl-(D)-(+)-tartaric acidRacemic this compoundProposed as part of an improved resolution process. google.com google.com
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIKGA)3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazoleUsed for the resolution of a this compound precursor. google.com google.com

Chiral Chromatography Approaches for Enantiomer Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a direct method for separating enantiomers. While early patent literature acknowledged chiral HPLC as a viable separation method, it was often considered time-consuming and less practical for industrial-scale purification compared to crystallization. google.comgoogle.comgoogleapis.com However, it is an indispensable tool for analytical purposes, such as determining the enantiomeric purity of the final product.

Several chiral stationary phases (CSPs) have been successfully employed for the analytical separation of this compound enantiomers.

A validated method was developed using a protein-based Chiral-CBH (Cellobiohydrolase) column in reverse-phase mode. tsijournals.comtsijournals.com The separation was achieved using an isocratic mobile phase of 10mM dihydrogen orthophosphate buffer and methanol (92:8 v/v) at a flow rate of 0.6 ml/min. This method achieved a resolution of 4.4 between the (R) and (S) enantiomers. tsijournals.comtsijournals.com Initial attempts with carbohydrate-based columns like CHIRALCEL OD-H and CHIRALPAK AD-H in normal phase mode were less successful for this particular application. tsijournals.com

Another stereospecific HPLC method was developed and validated using a normal-phase amylose-derivatized chiral column. nih.govresearchgate.net The study optimized the mobile phase, which consisted of organic modifiers like 2-propanol, ethanol, and diethyl amine, to achieve the best separation. nih.govresearchgate.net

Chiral Stationary Phase (Column)ModeMobile Phase CompositionKey ResultReference
Chiral-CBH (Cellobiohydrolase)Reverse Phase10mM dihydrogen orthophosphate buffer and methanol (92:8)Achieved a resolution of 4.4 between enantiomers. tsijournals.comtsijournals.com tsijournals.comtsijournals.com
Amylose-derivatized CSP (e.g., Chiralpak)Normal PhaseOptimized with organic modifiers (2-propanol, ethanol, diethyl amine). nih.govSuccessful baseline separation of enantiomers. nih.gov nih.gov
CHIRALCEL OD-H / CHIRALPAK AD-HNormal PhaseVarious combinations of n-hexane and 2-propanol. tsijournals.comInitial attempts were not as effective as protein-based columns for this separation. tsijournals.com tsijournals.com

Development of Improved Resolution Processes for Commercial Scale

The evolution of this compound synthesis reflects a clear trend towards developing more efficient, cost-effective, and scalable resolution processes suitable for commercial manufacturing. Early methods, while demonstrating chemical feasibility, were often hampered by the use of chromatography, multiple protection/deprotection steps, and low-yield crystallizations that were not viable for large-scale production. google.comresearchgate.net

A significant area of improvement has been the isolation of the racemic this compound free base. Instead of carrying an impure, oily residue containing solvents into the resolution step, processes were developed to first isolate the racemic base as a solid. google.com This is achieved by crystallization from an organic solvent such as ethyl acetate, acetone, or cyclohexane. This step provides a purer starting material for the resolution, which improves the efficiency and predictability of the diastereomeric salt crystallization. google.com

Furthermore, overcoming the drawbacks of hazardous or inefficient reagents has been crucial. The process that used a boron-trifluoride-acetic acid complex for hydrolysis after resolution was problematic for scale-up due to safety concerns and low yields. google.comgoogle.com An improved process was developed that uses phosphoric acid for the hydrolysis step, which is a safer and more efficient alternative for converting the cyano intermediate to the final carboxamide of this compound. google.com

Combining the efficient removal of the undesired S-(-) isomer using D-pyroglutamic acid with a more robust hydrolysis step exemplifies the development of a process that is more amenable to large-scale commercial production. google.com These improvements focus on increasing yield, enhancing purity, reducing the number of steps, and avoiding hazardous reagents and tedious chromatographic separations, all of which are critical considerations for industrial synthesis. google.comresearchgate.net

Structure Activity Relationship Sar and Molecular Design

Contribution of Indole (B1671886) Moiety to Pharmacological Activity

The indole scaffold is a fundamental structural feature shared by many triptans, including frovatriptan. This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, mimics the structure of serotonin (B10506) (5-hydroxytryptamine) itself scienceopen.comresearchgate.net. The indole ring's pi-electron density and the nitrogen atom within the pyrrole ring are critical for interacting with the binding pockets of 5-HT receptors scienceopen.comresearchgate.net. Studies suggest that modifications to the indole ring can significantly alter receptor affinity and efficacy, highlighting its role as a privileged structure in the design of 5-HT receptor agonists scienceopen.comresearchgate.netrsc.org. The indole nucleus is essential for effective interaction with serotonin receptors, enabling agonistic activity ijnrd.org.

Influence of Substituents on Biological Potency and Selectivity

Substituents on the indole core and the side chain significantly influence this compound's potency, selectivity, and pharmacokinetic properties.

This compound features a chlorine atom, typically at the 6-position of the indole ring. While specific data on this compound's chlorine atom's direct impact on electronic properties and lipophilicity in the provided search results is limited, general SAR principles indicate that halogen substituents can modulate these characteristics rasayanjournal.co.inresearchgate.net. Halogenation can influence lipophilicity, which in turn affects a compound's ability to penetrate cell membranes and its distribution within the body researchgate.netnih.gov. Electronic properties, altered by substituents like chlorine, can also impact receptor binding affinity rasayanjournal.co.in.

The nitrogen atoms present within the indole ring and the piperidine (B6355638) ring of this compound are crucial for its interaction with 5-HT receptors scienceopen.com. The nitrogen in the indole ring contributes to the aromaticity and influences the molecule's electronic distribution, while the nitrogen in the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with the receptor binding site scienceopen.comijnrd.org. These nitrogen atoms are integral to the molecule's ability to act as a potent agonist, influencing both binding affinity and efficacy scienceopen.comnih.gov.

Ligand Design Principles and Molecular Modeling Studies

Molecular modeling and computational studies are vital in understanding how this compound and other triptans interact with their target receptors. These studies often involve molecular docking to predict binding modes and affinities, and quantitative structure-activity relationship (QSAR) analyses to correlate structural features with biological activity researchgate.netvdoc.pubnih.gov. For instance, molecular docking studies have shown that the tryptamine (B22526) skeleton of triptans maintains hydrogen bonding with specific amino acid residues (e.g., Thr134) and ionic interactions with others (e.g., Asp129) within the 5-HT1B receptor binding pocket researchgate.net. Such studies help in designing novel ligands with improved potency and selectivity by identifying key structural requirements for receptor engagement researchgate.netmdpi.comresearchgate.netgoogle.com. This compound's design principles likely focused on optimizing affinity for 5-HT1B/1D receptors while minimizing interactions with other receptor subtypes to enhance its therapeutic index nih.govcbg-meb.nltevauk.comdrugbank.com.

Comparative SAR Analysis with Related Chemical Scaffolds within the Triptan Class

This compound belongs to the triptan class of drugs, which share a common indole-ethyl-amine moiety but differ in their substituents and side chains ijnrd.orgnih.gov. Comparative SAR analyses reveal that while the core indole structure is essential for 5-HT receptor agonism, variations in substituents lead to distinct pharmacological profiles. For example, this compound exhibits a longer elimination half-life (approximately 26 hours) compared to sumatriptan (B127528) (around 2 hours), which is attributed to its specific chemical structure and metabolic pathways nih.govnih.gov. This compound also shows a lower degree of lipophilicity compared to some other triptans nih.gov. These differences in lipophilicity, metabolic stability, and the nature of functional groups contribute to variations in oral bioavailability, duration of action, and potential for adverse effects among the triptans researchgate.netnih.govnih.gov. Studies comparing this compound with other triptans like zolmitriptan (B1197) and rizatriptan (B1679398) indicate similar efficacy in terms of pain relief and pain-free episodes, but this compound may offer advantages in reduced headache recurrence due to its pharmacokinetic profile nih.govd-nb.infospringermedizin.de.

Analytical Methodologies for Frovatriptan Research

Chromatographic Techniques

Chromatographic methods are widely utilized for the separation, identification, and quantification of Frovatriptan due to their high resolving power and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations. These methods typically employ C18 stationary phases and mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727).

Several RP-HPLC methods have been developed and validated for this compound:

One method utilized an XTerra RP-C18 column (250 x 4.6 mm, 5 µm) with a mobile phase composed of 0.02M Potassium Dihydrogen Phosphate (pH 3.2) adjusted with Methanol & Acetonitrile (70:30 v/v), run in gradient mode. The detection wavelength was set at 242 nm, with a flow rate of 0.8 ml/min. This method demonstrated linearity in the concentration range of 10-120 µg/mL, with a Limit of Detection (LOD) of 1.00 µg/mL and a Limit of Quantification (LOQ) of 3.00 µg/mL scholarsresearchlibrary.comsemanticscholar.orgscholarsresearchlibrary.com. The regression equation was reported as Y = 65647.112x + 45974.1647 scholarsresearchlibrary.com.

Another RP-HPLC approach employed a Kromosil C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:Methanol (80:20 v/v) at a flow rate of 1.0 ml/min, with UV detection at 230 nm. This method showed linearity from 10 ppm to 60 ppm, with an LOD of 0.05 ppm researchgate.net.

A stability-indicating RP-UPLC method was developed using an Acquity UPLCTM, BEH C-18 (100 × 2.1 mm, 1.7 µm) column. The mobile phase consisted of 0.1% trifluoroacetic acid buffer and a mixture of methanol and acetonitrile (50:50), run isocratically with a flow rate of 0.2 mL/min. Detection was performed at 244 nm, and the method exhibited linearity in the range of 1.41-3.67 µg/mL researchgate.netresearchgate.net.

A method for the simultaneous determination of this compound, Almotriptan (B1666892), and Zolmitriptan (B1197) used a Phenomenex Chromosil C-18 column (250 x 4.6 mm, 5 µm) with a mobile phase of methanol, acetonitrile, and THF in a 46:50:04 (v/v/v) ratio. Detection was achieved at 269 nm, with linearity observed in the range of 40-100 ppm indiandrugsonline.org.

Table 6.1.1: RP-HPLC Method Parameters for this compound Quantification

Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL or ppm)LOD (µg/mL or ppm)LOQ (µg/mL or ppm)Reference(s)
XTerra RP-C180.02M KH₂PO₄ (pH 3.2) + MeOH/ACN (70:30), gradient0.824210-120 µg/mL1.00 µg/mL3.00 µg/mL scholarsresearchlibrary.comsemanticscholar.orgscholarsresearchlibrary.com
Kromosil C18ACN:MeOH (80:20 v/v)1.023010-60 ppm0.05 ppm- researchgate.net
Acquity UPLCTM BEH C180.1% TFA buffer + MeOH/ACN (50:50), isocratic0.22441.41-3.67 µg/mL-- researchgate.netresearchgate.net
Phenomenex Chromosil C18MeOH:ACN:THF (46:50:04 v/v/v)-26940-100 ppm0.05 ppm0.15 ppm indiandrugsonline.org

Given that this compound is marketed as a single enantiomer, chiral HPLC is critical for determining its enantiomeric purity and detecting any S-enantiomer contamination.

A stereospecific HPLC method was developed using a normal-phase amylose (B160209) derivatized chiral column. Optimization of organic modifiers (2-propanol, ethanol, diethyl amine) in the mobile phase was performed to achieve enantiomeric separation. Calibration curves were linear over the range of 200-6150 ng/mL, with an R² of 0.9998. The LOD and LOQ were reported as 65 ng/mL and 200 ng/mL, respectively researchgate.netnih.gov.

Another study employed a Protein based Cellobiohydrolase column (Chiral-CBH) with an isocratic mobile phase of 10mM dihydrogen orthophosphate buffer and methanol in a 92:8 ratio. The flow rate was 0.6 ml/min, achieving a resolution of 4.4 between enantiomers. This method was capable of detecting the S-enantiomer down to 6 ng/ml tsijournals.comtsijournals.com.

A different chiral separation utilized a Chiralpak IB column in normal-phase mode with hexane–2-propanol (60:40 v/v) as the mobile phase, without organic additives. The analysis was conducted at a flow rate of 0.4 ml/min at 25°C with UV detection at 268 nm, achieving baseline separation within 40 minutes researchgate.net.

Table 6.1.2: Chiral HPLC Method Parameters for this compound Enantiomeric Purity

Chiral Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)ResolutionReference(s)
Amylose derivatized chiralVaried organic modifiers (2-propanol, ethanol, DEA)--200-615065200- researchgate.netnih.gov
Protein based Cellobiohydrolase10mM Dihydrogen orthophosphate buffer + Methanol (92:8)0.6245---4.4 tsijournals.comtsijournals.com
Chiralpak IBHexane–2-propanol (60:40 v/v)0.4268---- researchgate.net

Spectrophotometric Approaches

Spectrophotometric methods, particularly UV-Vis spectrophotometry and its derivative techniques, offer simpler, faster, and cost-effective alternatives for this compound quantification, especially in routine quality control.

UV-Spectrophotometry relies on the absorption of ultraviolet light by this compound at specific wavelengths.

Several studies have reported UV-spectrophotometric methods using various solvents and detection wavelengths. A common wavelength maximum (λmax) identified is 244 nm researchgate.netkypublications.comresearchgate.netresearchgate.netjpionline.org. For instance, one method used distilled water as a solvent, with a linearity range of 2-10 µg/ml and reported LOD and LOQ values of 0.4362 µg/ml and 1.3265 µg/ml, respectively kypublications.com. Another study utilized pH 6.8 simulated salivary fluid, achieving linearity from 0.1–8 µg/ml with a correlation coefficient of 0.99 researchgate.net. This compound succinate (B1194679) has also shown absorption maxima at 245 nm and 278 nm caymanchem.com.

A stability-indicating method quantified this compound Succinate Monohydrate in various physiological media at 244 nm, demonstrating linearity over the range of 1.0 µg/mL to 4.5 µg/mL, with highly sensitive LOD and LOQ values of 0.00625 µg/mL and 0.025 µg/mL, respectively researchgate.net.

Table 6.2.1: UV-Spectrophotometric Parameters for this compound Quantification

λmax (nm)Medium/SolventLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference(s)
2790.1N HCl1–80-- scholarsresearchlibrary.com
244Distilled water2-100.43621.3265 kypublications.com
244pH 6.8 simulated salivary fluid0.1–8-- researchgate.net
245, 278---- caymanchem.com
244Various physiological media1.0–4.50.006250.025 researchgate.net
2440.1 N HCl2-7-- ijpras.com
244Phosphate buffer pH 6.8--- jpionline.org

Derivative spectrophotometry enhances sensitivity and specificity by eliminating baseline shifts and overlapping peaks, making it useful for complex samples.

First-order derivative spectrophotometry has been applied, with measurements taken at 292 nm, showing linearity in the range of 2.5–80 µg/ml scholarsresearchlibrary.com.

Second-order derivative spectrophotometry has also been utilized, with measurements performed at 281 nm, demonstrating linearity within the concentration range of 10–80 µg/ml scholarsresearchlibrary.com.

The technique is noted for its ability to reduce spectral background interferences, aiding in the qualitative and quantitative analysis of this compound scholarsresearchlibrary.comijpras.com.

The Area Under Curve (AUC) spectrophotometric method involves calculating the integrated value of absorbance over a specific wavelength range. This method is particularly useful when sharp peaks are not obtained or for broad spectral features.

For this compound analysis, the AUC method has been applied by calculating the area within the wavelength range of 274–284 nm. Calibration curves were constructed by plotting AUC values against concentration, showing linearity in the range of 1–80 µg/ml scholarsresearchlibrary.com.

Method Validation and Quality Control in Research Settings

Method validation is a fundamental process that establishes the reliability and suitability of an analytical method for its intended purpose. In pharmaceutical research, this involves a systematic evaluation of method performance characteristics. Quality control (QC) measures are then implemented to ensure that the validated method consistently produces accurate and reproducible results. For this compound, these processes are essential for characterizing the drug substance, identifying and quantifying impurities, and monitoring its stability over time.

Adherence to International Conference on Harmonization (ICH) Guidelines

Adherence to the International Conference on Harmonization (ICH) guidelines is a cornerstone of analytical method development and validation in pharmaceutical research. ICH guidelines, particularly ICH Q2(R1) "Validation of Analytical Procedures," provide a framework for evaluating key performance parameters. For this compound, research methods are typically validated for:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results which are directly proportional to the concentration of the analyte in the sample within a given range. For this compound, linearity studies have demonstrated proportional responses across various concentration ranges, for instance, a linear relationship was observed in the concentration range of 2 to 7 µg/mL for UV spectrophotometric methods ijpras.com and 10-120 µg/mL for RP-HPLC methods scholarsresearchlibrary.comresearchgate.net.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where known amounts of the analyte are added to a sample. For this compound, recovery studies have yielded high values, such as 99.99% and 99.25% in one study oaji.net, and 99.83% in another kypublications.com, indicating good accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Relative standard deviation (RSD) values are typically used to quantify precision. For this compound, RSD values for precision studies have been reported to be less than 2% kypublications.com, and as low as 0.00193 for marketed formulations oaji.net indicating high precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, LOD values have been reported as low as 0.0299 µg/mL and LOQ values as 0.099 µg/mL oaji.net, and in other studies, LOD of 0.00625 µg/mL and LOQ of 0.025 µg/mL researchgate.net.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Research into this compound has employed various analytical techniques, including RP-HPLC and UV spectrophotometry, with methods being rigorously validated according to ICH guidelines ijpras.comscholarsresearchlibrary.comresearchgate.netoaji.netkypublications.comresearchgate.netresearchgate.net.

Development of Stability-Indicating Analytical Methods

A critical aspect of pharmaceutical analysis is the development of "stability-indicating" methods. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is achieved through comprehensive stress testing, often referred to as forced degradation studies.

For this compound, stability-indicating methods are developed by subjecting the drug substance and its formulations to various stress conditions, including:

Hydrolysis: Exposure to acidic (e.g., 0.1N HCl) and alkaline (e.g., 0.1N NaOH) conditions, as well as neutral conditions (water) oaji.netresearchgate.net.

Oxidation: Treatment with oxidizing agents such as hydrogen peroxide (e.g., 3% H₂O₂) oaji.netresearchgate.net.

Photolysis: Exposure to UV and visible light oaji.netresearchgate.net.

Thermal Degradation: Exposure to elevated temperatures (e.g., 40°C to 80°C, with 70°C being commonly used) oaji.netresearchgate.net.

Humidity Studies: Exposure to varying levels of humidity.

The developed analytical methods, typically RP-HPLC, are then used to analyze the stressed samples. The ability of the method to separate this compound from any degradation products formed during these studies is crucial. For instance, a study successfully employed RP-HPLC to determine the percentage of this compound remaining in the presence of its degradation products, after subjecting the drug to hydrolysis, oxidation, photolysis, thermal degradation, and humidity studies oaji.net. Another study utilized advanced techniques like LC-HRMS/MS and 2D NMR to identify and characterize degradation products formed under similar stress conditions, confirming the stability-indicating nature of their developed analytical method researchgate.net. The validation of these methods includes demonstrating that the peak purity of this compound is maintained and that degradation products are adequately resolved.

Table 1: Validation Parameters for this compound Analytical Methods

ParameterRP-HPLC Method (Example 1) oaji.netRP-HPLC Method (Example 2) scholarsresearchlibrary.comUV Spectrophotometric Method ijpras.com
Linearity Range 20-100 µg/mL10-120 µg/mL2-7 µg/mL
Correlation Coeff. Not explicitly stated, but implied by linearity.Not explicitly stated, but implied by linearity.0.9976 ijpras.com
Accuracy (Recovery) 99.99% and 99.25%98.17% (assay)99.63% ijpras.com
Precision (RSD) Inter/Intra-day: < 0.003, Instrument: < 1.0%Inter/Intra-day: Not explicitly stated, but implied by precision.% RSD: 0.5650 ijpras.com
LOD 0.0299 µg/mL1.00 µg/mL0.4362 µg/mL
LOQ 0.099 µg/mL3.00 µg/mL1.3265 µg/mL

Note: Specific values may vary between different studies and methods. The table presents representative data from the literature.

Table 2: this compound Forced Degradation Study Parameters

Stress ConditionTypical Reagents/Conditions UsedPurpose
Acid Hydrolysis 0.1 N HClTo assess degradation under acidic conditions.
Alkaline Hydrolysis 0.1 N NaOHTo assess degradation under basic conditions.
Oxidation 3% H₂O₂To assess degradation due to oxidative stress.
Photolysis Exposure to UV and Visible lightTo assess degradation caused by light exposure.
Thermal Degradation Elevated temperatures (e.g., 40°C, 70°C)To simulate degradation under storage conditions and predict long-term stability.
Humidity Study Exposure to controlled humidity levelsTo assess the impact of moisture on drug stability.

The successful development and validation of these analytical methods, adhering to ICH guidelines and incorporating stability-indicating capabilities, are crucial for ensuring the consistent quality and reliability of this compound in pharmaceutical research and development.

Preclinical Pharmacological and Toxicological Research Models

In Vitro Models for Vascular Reactivity Studies

In vitro studies utilizing isolated human and mammalian arteries are fundamental for dissecting the direct effects of frovatriptan on vascular smooth muscle. These models allow for precise measurement of vasoconstrictive or vasodilatory responses under controlled conditions.

Isolated Human and Mammalian Arteries (Cerebral, Coronary)

This compound has demonstrated a differential effect on various arterial preparations. Studies using isolated human arteries have shown that this compound is a potent vasoconstrictor of cerebral arteries endodocuments.comtevauk.comcbg-meb.nlresearchgate.net. At clinically relevant concentrations, it elicits constriction of human isolated cerebral arteries with minimal to no effect on human isolated coronary arteries tevauk.comcbg-meb.nlfda.gov. In contrast, this compound exhibits a complex pharmacological response in coronary arteries, acting as a potent, but low-efficacy, vasoconstrictor endodocuments.comnih.gov. At higher concentrations, this compound has also displayed coronary artery relaxant properties in some in vitro preparations fda.govdovepress.com. For instance, in isolated coronary arteries from beagle dogs, low concentrations of this compound produced contraction, but concentrations greater than 6 µM led to the reversal of sumatriptan-induced contractions nih.gov.

Table 1: In Vitro Vasoconstrictive Activity of this compound in Isolated Arteries

Artery TypeSpecies/OriginAgonist Potency (pEC50 or -logEC50)Maximal Contraction (% of 5-HT)NotesSource
Cerebral ArteryHuman7.86 (-logEC50)Not specifiedPotent vasoconstrictor at clinically relevant concentrations. nih.govidrblab.net
Coronary ArteryHuman7.55 ± 0.08 (-logEC50)56 ± 7%Potent but low-efficacy vasoconstrictor; reversal of tone observed at higher concentrations (>6 µM). endodocuments.comnih.govnih.gov
Coronary ArteryBeagle Dog7.55 ± 0.08 (-logEC50)56 ± 7%Low concentrations caused contraction; higher concentrations (>6 µM) reversed sumatriptan-induced contractions. nih.gov
Coronary ArteryBeagle Dog600 nM (maximal response)Not specifiedBell-shaped concentration-response curve with relaxation at >2 µM. nih.gov

Assessment of Vasoconstrictor Activity and Functional Selectivity in Vascular Beds

This compound's functional selectivity for cerebral arteries over coronary arteries is a key finding from in vitro studies endodocuments.comnih.gov. This selectivity is attributed to its apparent partial agonist activity in human isolated coronary arteries, leading to a lower threshold for constriction in cerebral vasculature compared to coronary vasculature endodocuments.comnih.gov. While this compound is a potent full agonist at human cloned 5-HT1B and 5-HT1D receptors, its activity profile suggests a reduced potential for undesirable cardiovascular effects compared to less selective agents endodocuments.comnih.gove-lactancia.org. Studies have indicated that the 5-HT1B receptor subtype is primarily involved in canine coronary and internal carotid vasomotor responses to sumatriptan (B127528), and similar investigations for this compound support its selective action nih.govnih.gov.

In Vivo Animal Models for Systemic Pharmacological Investigations

In vivo studies in animal models provide crucial insights into the systemic hemodynamic effects of this compound, complementing in vitro findings by assessing its actions within a complex physiological environment.

Hemodynamic Studies in Anesthetized and Conscious Animals (Dogs, Cats)

In anesthetized dogs and cats, intravenous administration of this compound has generally shown selective constriction of the carotid vascular bed without significant effects on blood pressure or coronary resistance in dogs nih.govfda.gov. Studies in conscious dogs have demonstrated that this compound, similar to sumatriptan, initially dilates and subsequently constricts large coronary arteries nih.govnih.gov. However, these effects were modest in magnitude and variable. This compound also directly constricts the internal carotid artery in conscious dogs nih.govnih.gov. Hemodynamic studies in rats indicated that this compound and almotriptan (B1666892) could potentiate cardiovascular safety, with male rats showing an increase in heart rate, while both sexes showed reductions in other hemodynamic parameters researchgate.netjacc.org.

Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterRoute of AdministrationDose Range (mg/kg)Effect on this compoundComparison to SumatriptanSource
Left Ventricular End-Diastolic PressureIntravenous/Intracoronary0.0001-1No consistent effectNot specified nih.gov
Left End-Systolic PressureIntravenous/Intracoronary0.0001-1No consistent effectNot specified nih.gov
Cardiac ContractilityIntravenous/Intracoronary0.0001-1No consistent effectNot specified nih.gov
Aortic Blood FlowIntravenous/Intracoronary0.0001-1No consistent effectNot specified nih.gov
Systemic Peripheral ResistanceIntravenous/Intracoronary0.0001-1No consistent effectSumatriptan increased nih.gov
Coronary Blood FlowIntravenous/Intracoronary0.0001-1No consistent effectSumatriptan increased nih.gov
Coronary Vascular ResistanceIntravenous/Intracoronary0.0001-1No consistent effectSumatriptan decreased nih.gov
Mean Arterial Blood PressureIntravenous/Intracoronary0.0001-1No consistent effectSumatriptan produced minor effects nih.gov
Heart RateIntravenous/Intracoronary0.0001-1No consistent effectSumatriptan produced minor effects nih.gov

Analysis of Carotid Vascular Bed and Coronary Circulation Responses

In anesthetized dogs and cats, this compound consistently and potently constricts the carotid vascular bed endodocuments.comhres.ca. In conscious dogs, this compound induced a dose-dependent decrease in external coronary artery diameter (eCOD) with ED50 values of 86 ± 21 µmol kg−1, indicating a prolonged and dose-dependent constriction nih.govnih.gov. This compound was approximately 5.7 times more potent than sumatriptan in constricting large coronary arteries in conscious dogs nih.govnih.gov. In contrast, the internal carotid artery showed a direct constriction response to this compound, with ED50 values of 86 ± 41 µmol kg−1 nih.govnih.gov. Studies in anesthetized dogs also showed that this compound had no adverse effect on coronary blood flow after myocardial infarction, unlike sumatriptan, which produced a significant reduction nih.gov.

Table 3: Comparative Potency of this compound and Sumatriptan on Canine Coronary and Carotid Arteries

Vascular BedCompoundED50 (µmol kg−1)Relative Potency (Sumatriptan/Frovatriptan)
Large CoronaryThis compound86 ± 21-
Sumatriptan489 ± 1135.7
Internal CarotidThis compound86 ± 41-
Sumatriptan493 ± 1625.7

Evaluation of Peripheral Circulation Effects

Preclinical studies suggest that this compound has minimal effects on the peripheral circulation oup.com. In anesthetized dogs, intravenous administration of this compound produced selective constriction of the carotid vascular bed with no effect on blood pressure or coronary resistance fda.gov. Furthermore, in vivo studies indicated that this compound had little or no effect on the peripheral circulation oup.com. While other 5-HT1 agonists can cause peripheral vasoconstriction, this compound's profile suggests a lower potential for such effects researchgate.net.

Reproductive and Developmental Toxicology Studies (e.g., Impairment of Fertility in Rats)

Preclinical investigations into the reproductive and developmental toxicology of this compound have been conducted in animal models to assess potential risks to fertility and offspring development. Studies focusing on fertility in rats have examined the effects of this compound administration prior to and during mating, and in females, up to the implantation stage.

Regarding developmental toxicity, when pregnant rats were administered this compound during the period of organogenesis at oral doses of 100, 500, and 1000 mg/kg/day, dose-related increases in the incidence of litters and fetuses exhibiting dilated ureters, unilateral and bilateral pelvic cavitation, hydronephrosis, and hydroureters were observed hres.cahres.cadrugs.comnih.gov. Additionally, slightly lower fetal weights and an increased incidence of early embryonic deaths were noted in treated rats. While these latter effects were not always statistically significant, they were observed in both embryo-fetal developmental studies and prenatal-postnatal developmental studies. No evidence of early embryonic deaths was found at the lowest dose level of 100 mg/kg/day hres.ca. A slight delay in fetal maturation was also indicated by an increased incidence of incomplete ossification of the sternebrae, skull, and nasal bones across all treated groups hres.ca. In contrast, studies involving pregnant rabbits dosed throughout organogenesis at levels up to 210 times the MRHD did not reveal any effects on fetal development drugs.comfda.gov.

Summary of Fertility Impairment Findings in Rats

Dose (mg/kg/day)Mating (First day of pairing)Estrous CycleCorpora LuteaLive Fetuses per Litter
100IncreasedProlongedDecreasedLower
500IncreasedProlongedDecreasedLower
1000IncreasedProlongedDecreasedLower

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Frovatriptan’s mechanism of action in migraine pathophysiology?

  • Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., serotonin 5-HT1B/1D_{1B/1D} receptors) using radioligand displacement techniques . Validate findings with in vivo models such as electrically induced trigeminovascular activation in rodents, measuring calcitonin gene-related peptide (CGRP) release. Ensure models account for sex-based differences in receptor density and pharmacokinetic variability .

Q. How can researchers address variability in this compound’s pharmacokinetic parameters across clinical studies?

  • Methodological Answer : Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing drug exposure. Design crossover trials with standardized sampling times and bioanalytical methods (LC-MS/MS) to minimize inter-study variability .

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in early-phase trials?

  • Methodological Answer : Apply mixed-effects models to handle missing data in migraine diary entries. Use non-inferiority testing with pre-specified margins for comparison against established triptans. Stratify analyses by migraine subtype (e.g., with/without aura) .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s long-term safety profile?

  • Methodological Answer : Implement prospective cohort studies with active surveillance for adverse events (e.g., medication-overuse headache). Use propensity score matching to control for confounders like comorbid depression or concurrent NSAID use. Leverage real-world data (RWD) from pharmacovigilance databases .

Q. What strategies optimize this compound’s formulation stability in preclinical neurovascular studies?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines (e.g., Q1A(R2)) to identify pH-sensitive degradation pathways. Use differential scanning calorimetry (DSC) to assess excipient compatibility. For in situ brain perfusion models, validate stability via HPLC-UV at 230 nm .

Q. How can translational gaps between this compound’s preclinical and clinical data be addressed?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict human exposure from rodent data. Validate using microdosing trials with 14^{14}C-labeled this compound and accelerator mass spectrometry (AMS). Cross-reference with human induced pluripotent stem cell (iPSC)-derived blood-brain barrier models .

Methodological Frameworks

Research Stage Key Considerations Tools/Techniques
Experimental Design Feasibility (FINERMAPS criteria: Feasible, Interesting, Novel, Ethical, Relevant) Power analysis (G*Power), CONSORT guidelines for RCTs
Data Analysis Handling skewed efficacy endpoints (e.g., pain-free rates)Bootstrapping, Bayesian hierarchical models
Reproducibility Protocol standardization (e.g., ICH E6(R3))Open Science Framework (OSF) for data sharing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan
Reactant of Route 2
Frovatriptan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。